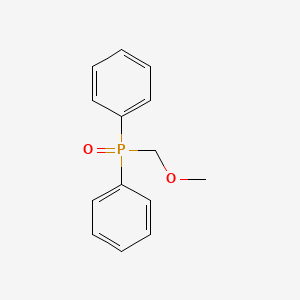

(Methoxymethyl)diphenylphosphine oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[methoxymethyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O2P/c1-16-12-17(15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPKDBQOTLDTNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196221 | |

| Record name | Phosphine oxide, diphenyl(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4455-77-0 | |

| Record name | (Methoxymethyl)diphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4455-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Methoxymethyl)diphenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine oxide, diphenyl(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methoxymethyl)diphenylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (METHOXYMETHYL)DIPHENYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ819M118B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of (Methoxymethyl)diphenylphosphine oxide

Foreword: The Rationale for Rigorous Structural Characterization

In the realms of pharmaceutical development and fine chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. (Methoxymethyl)diphenylphosphine oxide (MOMDPO) is a compound of significant interest, serving as a versatile Horner-Wittig reagent, a key intermediate in organophosphorus chemistry, and a ligand in catalysis.[1][2] Its reactivity and utility are intrinsically linked to its precise three-dimensional architecture. This guide provides a comprehensive, multi-technique approach to the structural elucidation of MOMDPO, framed not as a rigid sequence of steps, but as a logical, self-validating workflow. We will explore how data from orthogonal analytical methods are integrated to build a complete and unambiguous structural portrait, moving from initial purity assessment to definitive atomic-level confirmation.

Chapter 1: Physicochemical and Foundational Profile

Before any analytical procedure, a foundational understanding of the target molecule is essential. This initial data provides the context for all subsequent experimental design and data interpretation.

This compound is a white to off-white crystalline solid at room temperature.[1][2] Its core structure consists of a central pentavalent phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl rings and a methoxymethyl group. This tetrahedral geometry is fundamental to its chemical behavior.[3]

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | Diphenyl(methoxymethyl)phosphine oxide | [1][2] |

| CAS Number | 4455-77-0 | [1][2][4][5] |

| Molecular Formula | C₁₄H₁₅O₂P | [1][2][4] |

| Molecular Weight | 246.24 g/mol | [2][4][6] |

| Melting Point | 113 - 117 °C | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2][4] |

Chapter 2: Synthesis and Purity Verification: The Essential First Step

Synthesis Pathway

A reliable method for synthesizing MOMDPO involves the reaction of triphenylphosphine oxide with methoxymethyl chloride.[7] This approach leverages commercially available starting materials to yield the target compound. While other routes exist, this method is noted for its efficiency.[8][9]

Purity Assessment Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing the purity of MOMDPO, given its thermal stability and volatility.[1] A purity level of ≥98% is considered standard for proceeding with detailed structural analysis.[1][5]

Experimental Protocol: Purity Assessment via GC-MS

-

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized MOMDPO in a high-purity solvent such as methylene chloride or ethyl acetate.

-

Instrumentation: Utilize a gas chromatograph equipped with a low-polarity capillary column (e.g., TG-5SilMS or similar) and a mass selective detector.[10]

-

GC Method:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Method:

-

Ion Source Temperature: 230 °C

-

Scan Range: 50-400 m/z

-

-

Data Analysis: Integrate the total ion chromatogram (TIC). The purity is calculated as the peak area of the MOMDPO signal divided by the total area of all observed peaks. The mass spectrum of the main peak should be consistent with the expected molecular weight.

Chapter 3: Spectroscopic Characterization: Assembling the Structural Puzzle

With purity confirmed, we proceed to a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data offers a powerful, cross-validating picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework and probing the local chemical environment of specific nuclei. For an organophosphorus compound like MOMDPO, ¹H, ¹³C, and ³¹P NMR are all indispensable.

³¹P NMR: The ³¹P nucleus is 100% abundant and highly sensitive, making ³¹P NMR a rapid and informative experiment.[11] The spectrum of MOMDPO in CDCl₃ shows a single resonance at approximately δ 29.4 ppm .[7] This chemical shift is highly characteristic of a pentavalent phosphine oxide, distinguishing it clearly from trivalent phosphine precursors which resonate at much lower fields.[11][12]

¹H NMR: The proton NMR provides detailed information about the connectivity.

-

Aromatic Region (δ 7.4-7.8 ppm): Complex multiplets in this region correspond to the 10 protons of the two phenyl rings.[7]

-

Aliphatic Region (δ 3.65 ppm): A key signal appears as a doublet. This corresponds to the two protons of the methylene bridge (-CH₂-). The signal is split into a doublet by coupling to the adjacent phosphorus atom (²JP-H), providing definitive evidence for the P-CH₂ connectivity.[7] The methoxy group (-OCH₃) protons would appear as a singlet further upfield, typically around δ 3.4 ppm.

¹³C NMR: The ¹³C spectrum confirms the carbon skeleton.

-

Aromatic Carbons (δ 128-133 ppm): Several signals are observed for the phenyl ring carbons. The ipso-carbon (the one directly attached to phosphorus) shows a large coupling constant (¹JP-C ≈ 99 Hz), while the ortho, meta, and para carbons show smaller but distinct couplings.[7]

-

Methylene Carbon (P-CH₂-O): This carbon appears at approximately δ 38.0 ppm and exhibits a very large one-bond coupling to phosphorus (¹JP-C ≈ 66 Hz), confirming the direct P-C bond.[7]

-

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around 55-60 ppm.

| NMR Data Summary for this compound (in CDCl₃) | | :--- | :--- | :--- | | Nucleus | Chemical Shift (δ, ppm) | Key Feature / Assignment | | ³¹P | 29.4 | Single resonance, characteristic of R₃P=O[7] | | ¹H | 7.43 - 7.69 (m) | 10H, Phenyl protons | | | 3.65 (d, ²JP-H = 14.0 Hz) | 2H, Methylene protons (P-CH₂-O)[7] | | ¹³C | 132.3 (d, ¹JP-C = 98.8 Hz) | Phenyl ipso-Carbon | | | 128.4 - 131.7 (multiplets) | Other aromatic carbons | | | 38.0 (d, ¹JP-C = 66.3 Hz) | Methylene carbon (P-CH₂-O)[7] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified MOMDPO in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Record ¹H, ¹³C{¹H}, and ³¹P{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

-

Referencing: Reference the ¹H and ¹³C spectra to the residual solvent signal (CDCl₃: δH = 7.26, δC = 77.16 ppm). Reference the ³¹P spectrum to an external standard of 85% H₃PO₄ (δP = 0.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique ideal for identifying key functional groups. For MOMDPO, the most prominent and diagnostic feature is the phosphoryl (P=O) stretching vibration.[13] This absorption is typically very strong and sharp, appearing in the range of 1150-1200 cm⁻¹ .[14][15][16] The exact frequency can provide insights into the electronic environment and potential intermolecular interactions, such as hydrogen bonding.[14][17] Other expected bands include C-H stretches from the aromatic and aliphatic groups (~2800-3100 cm⁻¹) and C-O-C stretches from the methoxymethyl moiety (~1100 cm⁻¹).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) serves two critical functions: it confirms the elemental composition via an accurate mass measurement of the molecular ion, and its fragmentation pattern provides corroborating evidence for the proposed structure.

-

Molecular Ion: The expected molecular ion [M+H]⁺ for C₁₄H₁₅O₂P would have a calculated m/z of 247.0888. Observation of this ion within a narrow mass tolerance (e.g., < 5 ppm) confirms the molecular formula.

-

Fragmentation: Organophosphorus compounds exhibit characteristic fragmentation patterns.[18][19][20] For MOMDPO, expected fragmentation pathways include:

-

Loss of the methoxy radical (•OCH₃) to give an ion at m/z 215.

-

Loss of the methoxymethyl radical (•CH₂OCH₃) to give the diphenylphosphine oxide cation at m/z 201.

-

Cleavage of a phenyl group to yield fragments corresponding to [M-C₆H₅]⁺.

-

Chapter 4: Definitive Elucidation via Single-Crystal X-ray Crystallography

While the combination of spectroscopic methods provides an overwhelming case for the structure of MOMDPO, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[21][22] This technique yields a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

Expected Structural Features: Based on known structures of similar phosphine oxides, the crystal structure of MOMDPO is expected to show:[23][24][25][26]

-

A tetrahedral phosphorus center.

-

A P=O bond length of approximately 1.48 - 1.50 Å .

-

P-C(phenyl) bond lengths of approximately 1.80 - 1.82 Å .

-

A P-C(methylene) bond length slightly longer, around 1.82 - 1.84 Å .

-

O=P-C bond angles of approximately 110-114° .

-

C-P-C bond angles of approximately 105-108° .

| Expected X-ray Crystallographic Parameters | | :--- | :--- | | Parameter | Expected Value (Å or °) | | P-Center Geometry | Tetrahedral | | P=O Bond Length | 1.48 - 1.50 Å | | P-Cphenyl Bond Length | 1.80 - 1.82 Å | | P-Cmethylene Bond Length | 1.82 - 1.84 Å | | O=P-C Angle | 110 - 114° | | C-P-C Angle | 105 - 108° |

Experimental Workflow: X-ray Crystallography

-

Crystallization: Grow single crystals of MOMDPO suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in a solvent system like ethyl acetate/hexane.

-

Data Collection: Mount a suitable crystal on a diffractometer and cool it under a stream of nitrogen gas (~100 K). Expose the crystal to a monochromatic X-ray beam and collect the resulting diffraction pattern.

-

Structure Solution & Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem using direct methods to generate an initial electron density map. Build the molecular model into the map and refine the atomic positions and thermal parameters against the experimental data until the model converges.

Chapter 5: Integrated Analysis: A Cohesive Structural Narrative

The power of this multi-technique approach lies in the integration of all data points. Each result validates the others, creating a self-consistent and irrefutable structural assignment.

The doublet observed for the methylene protons in the ¹H NMR and the large P-C coupling for the corresponding carbon in the ¹³C NMR provide direct evidence of the P-CH₂ bond. X-ray crystallography visualizes this exact bond, providing its precise length and its orientation relative to the rest of the molecule. The strong absorption in the IR spectrum confirms the P=O functional group, and crystallography quantifies its bond length, which is known to correlate with the stretching frequency. Finally, mass spectrometry confirms the elemental composition and shows fragmentation consistent with the cleavage of the methoxymethyl group, further validating the connectivity established by NMR and crystallography.

Conclusion

The structural analysis of this compound is a clear illustration of modern chemical characterization. By employing a logical workflow that begins with ensuring sample purity and then integrates data from NMR, IR, and mass spectrometry, a robust structural hypothesis is formed. This hypothesis is then unequivocally confirmed at the atomic level by single-crystal X-ray crystallography. This rigorous, multi-faceted approach ensures the highest degree of confidence in the molecular structure, providing a solid foundation for its application in research, drug development, and materials science.

References

-

Chemical Properties of Methoxymethyldiphenylphosphine oxide (CAS 4455-77-0). (n.d.). Cheméo. [Link]

-

Thompson, M. L., & W-C. Tsai, R. S. (2012). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Reviews of Environmental Contamination and Toxicology, 219, 1-27. [Link]

-

Electronic Supplementary Information for "A general method for the synthesis of phosphine oxides from triphenylphosphine oxide". (n.d.). The Royal Society of Chemistry. [Link]

-

Damico, J. N. (1966). The Mass Spectra of Some Organophosphorus Pesticide Compounds. Journal of the Association of Official Analytical Chemists, 49(5), 1027-1045. [Link]

-

An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. (1969). Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. [Link]

-

Morelli, J. J., & Hercules, D. M. (1987). Laser Mass Spectrometry of Organophosphorus Pesticides and Related Compounds. Journal of Mass Spectrometry, 22(6), 295-308. [Link]

-

Phosphine oxides. (n.d.). Wikipedia. [Link]

-

Panuwet, P., et al. (2021). Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. Journal of Chromatography B, 1162, 122485. [Link]

-

Tolstoy, P. M., et al. (2022). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. Physical Chemistry Chemical Physics, 24(12), 7121-7133. [Link]

-

Wheeler, P., Bunn, R., & Edge, T. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. [Link]

-

Ostras', A. S., et al. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Molecules, 25(6), 1406. [Link]

- Synthetic method of m-methoxy benzyl diphenyl phosphine oxide. (2014).

-

Ostras', A. S., et al. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. ResearchGate. [Link]

-

Single crystal X‐ray structure of the secondary phosphine oxide 1. (2020). ResearchGate. [Link]

-

Molecular structures of phosphine oxides 1O and 3O derived from SC‐XRD. (2021). ResearchGate. [Link]

-

Ostras', A. S., et al. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Molecules, 25(6), 1406. [Link]

-

Arp, F. F., et al. (2022). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. The Journal of Organic Chemistry, 87(1), 374-386. [Link]

-

Phosphine oxide synthesis by substitution or addition. (n.d.). Organic Chemistry Portal. [Link]

-

Flower, K. R., et al. (2007). (4-Methoxyphenyl)diphenylphosphine. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1339-o1340. [Link]

-

X-ray crystallography. (n.d.). Wikipedia. [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. [Link]

-

x Ray crystallography. (2000). Journal of Medical Genetics, 37(1), 80. [Link]

-

X‐ray crystal structure of the triphenylphosphine oxide compound. (2018). ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 4455-77-0 [chemicalbook.com]

- 3. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. L00912.14 [thermofisher.com]

- 6. Methoxymethyldiphenylphosphine oxide (CAS 4455-77-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. rsc.org [rsc.org]

- 8. CN105503954A - Synthetic method of m-methoxy benzyl diphenyl phosphine oxide - Google Patents [patents.google.com]

- 9. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]

- 10. cromlab-instruments.es [cromlab-instruments.es]

- 11. nmr.oxinst.com [nmr.oxinst.com]

- 12. trilinkbiotech.com [trilinkbiotech.com]

- 13. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]

- 14. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. tandfonline.com [tandfonline.com]

- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 22. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

(Methoxymethyl)diphenylphosphine oxide: A Technical Guide for Advanced Organic Synthesis

Abstract

(Methoxymethyl)diphenylphosphine oxide (MMDPO) is a cornerstone reagent in modern organic synthesis, primarily valued for its role in the Horner-Wadsworth-Emmons (HWE) reaction to generate enol ethers. This technical guide provides an in-depth analysis of MMDPO, consolidating its physicochemical properties, synthesis, spectroscopic signature, and core reactivity. We delve into the mechanistic nuances of its application, offering field-proven insights into experimental design and execution. This document is intended as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage the unique synthetic utility of this versatile phosphine oxide.

Physicochemical and Safety Profile

This compound is a white to pale yellow crystalline solid that exhibits excellent thermal stability and good solubility in many common organic solvents, facilitating its use in a wide range of reaction conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4455-77-0 | [1][2] |

| Molecular Formula | C₁₄H₁₅O₂P | [2] |

| Molecular Weight | 246.24 g/mol | [2] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | 115-117 °C | [2] |

| Solubility | Methylene Chloride: 0.1 g/mL (clear) | [2] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2] |

Safety & Handling

MMDPO is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.[3][4]

-

Inhalation: Remove to fresh air. Seek medical attention if you feel unwell.[3]

-

Skin Contact: Wash thoroughly with soap and water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes.[3]

-

Ingestion: Rinse mouth and call a poison center or doctor.[3]

Store the reagent in a tightly closed container in a cool, dark, and dry place, away from oxidizing agents.[3]

Synthesis and Spectroscopic Characterization

Synthesis Pathway

While MMDPO is commercially available, a common synthetic route to analogous structures involves a Michaelis-Arbuzov-type reaction. A plausible and effective method for preparing MMDPO would involve the reaction of a diphenylphosphinite ester, such as methyl diphenylphosphinite, with chloromethyl methyl ether. The lone pair on the phosphorus atom attacks the electrophilic chloromethyl methyl ether, displacing the chloride ion and forming a phosphonium intermediate which rapidly rearranges to the thermodynamically stable phosphine oxide product. This method is noted for its simplicity and mild reaction conditions.[6]

Spectroscopic Characterization

Accurate characterization is critical for verifying reagent purity. The following table outlines the expected NMR spectroscopic data for MMDPO, based on its structure and data from closely related analogs.

Table 2: Expected NMR Spectral Data for MMDPO in CDCl₃

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features & Rationale |

| ¹H NMR | ~7.5 - 7.8 (m, 10H) | Aromatic protons of the two phenyl groups. |

| ~4.2 - 4.5 (d, 2H) | Methylene protons (P-CH₂-O), showing coupling to phosphorus. | |

| ~3.4 - 3.6 (s, 3H) | Methyl protons of the methoxy group. | |

| ¹³C NMR | ~128 - 133 | Aromatic carbons. |

| ~65 - 70 (d) | Methylene carbon (P-CH₂-O), showing a large one-bond coupling to phosphorus. | |

| ~55 - 60 | Methoxy carbon. | |

| ³¹P NMR | ~29 - 33 | The ³¹P NMR spectrum is the most definitive diagnostic tool. It is expected to show a single resonance in this region, consistent with similar diarylalkylphosphine oxides. For example, the related compound (diphenyl)methylphosphine oxide exhibits a signal at δ 32.4 ppm.[7] |

Core Reactivity: The Horner-Wadsworth-Emmons Reaction

The primary application of MMDPO is as a key reagent in the Horner-Wadsworth-Emmons (HWE) olefination to produce vinyl ethers. The phosphine oxide moiety is crucial; it sufficiently acidifies the adjacent methylene protons to allow for deprotonation by a strong base, creating a highly nucleophilic carbanion.[2] This anion is noted to have greater stability and nucleophilicity than the analogous phosphonium ylide used in the classic Wittig reaction.[2]

Reaction Mechanism

The causality of the HWE reaction using MMDPO follows a well-established, multi-step pathway.[8]

-

Deprotonation: A strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), deprotonates the carbon alpha to the phosphorus atom at low temperature (e.g., -78 °C) to form a stabilized, lithium-countered carbanion. This step is the cornerstone of the reagent's reactivity.

-

Nucleophilic Attack: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate known as a betaine.

-

Oxaphosphetane Formation: The betaine intermediate undergoes intramolecular cyclization, where the oxygen anion attacks the electrophilic phosphorus center to form a four-membered ring, the oxaphosphetane.

-

Elimination: This cyclic intermediate is unstable and collapses, driven by the formation of the very strong phosphorus-oxygen double bond in the byproduct. This concerted, syn-elimination yields the desired alkene (in this case, a vinyl ether) and a water-soluble diphenylphosphinate salt.[9] The ease of removal of this byproduct is a significant advantage over the triphenylphosphine oxide generated in traditional Wittig reactions.[9]

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction with MMDPO.

Applications in Drug Development and Synthesis

The phosphine oxide functional group is increasingly recognized as a valuable pharmacophore in medicinal chemistry.[10] The incorporation of a phosphine oxide moiety, such as in the FDA-approved anticancer drug brigatinib, can significantly enhance aqueous solubility and improve metabolic stability compared to more classical functional groups like amides.[10][11]

The vinyl ethers produced using MMDPO are versatile synthetic intermediates. Acid-catalyzed hydrolysis of the resulting vinyl ether readily unmasks an aldehyde, making MMDPO an effective reagent for one-carbon homologation of aldehydes (R-CHO → R-CH₂-CHO). This transformation is a powerful tool in the construction of complex molecular scaffolds in natural product synthesis and drug discovery.

Representative Experimental Protocol: Olefination of Benzaldehyde

This protocol provides a self-validating, step-by-step methodology for a typical olefination reaction. The choice of anhydrous conditions and low temperatures is critical to prevent side reactions and ensure the stability of the lithiated intermediate.

Materials:

-

This compound (MMDPO) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes) (1.05 eq)

-

Benzaldehyde (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reagent Preparation: Dissolve this compound in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, under an inert atmosphere of nitrogen.

-

Anion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe over 10 minutes. The causality for this slow, cold addition is to control the exotherm and prevent degradation of the base and the resulting anion. Stir the resulting solution at -78 °C for 30 minutes.

-

Carbonyl Addition: Add a solution of benzaldehyde in anhydrous THF dropwise to the reaction mixture. Maintain the temperature at -78 °C. Monitor the reaction by thin-layer chromatography (TLC) until consumption of the starting aldehyde is complete (typically 1-2 hours).

-

Quenching: Slowly warm the reaction to 0 °C and quench by the careful addition of saturated aqueous NH₄Cl solution. This step neutralizes the reactive intermediates and any remaining base.

-

Workup & Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and then brine. The purpose of the brine wash is to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude residue contains the desired vinyl ether and the diphenylphosphinate byproduct. Purify the product by flash column chromatography on silica gel to yield the pure vinyl ether. The water-soluble nature of the phosphorus byproduct often simplifies this purification step compared to a standard Wittig reaction.[9]

Caption: A typical experimental workflow for MMDPO-mediated olefination.

References

-

Lee, S. et al. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of methoxymethylenetriphenylphosphorane. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). Synthetic method of m-methoxy benzyl diphenyl phosphine oxide.

-

Carl ROTH. (n.d.). Safety data sheet. Retrieved January 7, 2026, from [Link]

-

YouTube. (2024). Wittig reaction: reaction mechanism, experimental procedure and how to get rid of TPPO. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). General synthetic protocol for Wittig olefination using PS‐PPh3. Retrieved January 7, 2026, from [Link]

-

Semantic Scholar. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed. Retrieved January 7, 2026, from [Link]

-

NMRShiftDB. (n.d.). 31 Phosphorus NMR. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved January 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons reagent. Retrieved January 7, 2026, from [Link]

-

MDPI. (n.d.). Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Reaction of Tribenzylphosphine Oxide with Aldehydes. Retrieved January 7, 2026, from [Link]

-

MDPI. (n.d.). Poly(imidazolyliden-yl)borato Complexes of Tungsten. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Phosphorus(V)-Catalyzed Deoxydichlorination Reactions of Aldehydes. Retrieved January 7, 2026, from [Link]

-

ChemRxiv. (n.d.). Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. Retrieved January 7, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 4455-77-0 [chemicalbook.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. CN105503954A - Synthetic method of m-methoxy benzyl diphenyl phosphine oxide - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis of (Methoxymethyl)diphenylphosphine oxide

Abstract

(Methoxymethyl)diphenylphosphine oxide is a versatile organophosphorus compound with significant applications in organic synthesis, catalysis, and materials science.[1][2] This guide provides a comprehensive overview of the primary synthesis mechanisms for this valuable reagent. We will delve into the mechanistic intricacies of key synthetic routes, offering field-proven insights into experimental choices and protocol optimization. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who seek a deeper understanding of the synthesis and application of this compound.

Introduction: The Significance of this compound

This compound, also known as DPhPMPO, is a white to off-white crystalline solid with a melting point of 113-117 °C.[1][3] Its utility in the chemical sciences is broad, serving as a crucial intermediate in the synthesis of various organophosphorus compounds, a catalyst in organic reactions, and a component in the formulation of advanced materials like flame retardants and polymers.[1] Furthermore, it finds applications in biological research, particularly in drug discovery.[1] The compound's thermal stability and solubility in organic solvents make it a versatile reagent in a multitude of chemical transformations.[1]

Key Properties of this compound:

| Property | Value | Reference |

| CAS Number | 4455-77-0 | [1][3] |

| Molecular Formula | C14H15O2P | [1] |

| Molecular Weight | 246.25 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 113 - 117 °C | [1][3] |

| Purity | ≥ 98% (GC) | [1] |

Core Synthesis Mechanisms

The synthesis of this compound can be primarily achieved through two strategic approaches: the Arbuzov reaction and the Pudovik reaction. The choice of methodology often depends on the availability of starting materials, desired scale, and specific experimental conditions.

The Michaelis-Arbuzov Reaction: A Classic Approach

The Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry, provides a direct and widely used method for the formation of a phosphorus-carbon bond.[4][5][6][7] This reaction involves the treatment of a trivalent phosphorus ester with an alkyl halide to yield a pentavalent phosphorus species.[4][6]

In the context of this compound synthesis, a suitable phosphinite ester, such as methyl diphenylphosphinite, is reacted with a methoxymethyl halide, typically chloromethyl methyl ether or bromomethyl methyl ether.

2.1.1. Mechanistic Pathway

The reaction proceeds via a two-step mechanism:

-

Quaternization: The nucleophilic phosphorus atom of the phosphinite attacks the electrophilic carbon of the methoxymethyl halide in an SN2 fashion. This results in the formation of a phosphonium salt intermediate.

-

Dealkylation: The halide anion, generated in the first step, then attacks one of the alkoxy groups on the phosphorus atom, leading to the formation of the final phosphine oxide and an alkyl halide byproduct.

Caption: The Michaelis-Arbuzov reaction mechanism for the synthesis of this compound.

2.1.2. Experimental Protocol: A Representative Procedure

A general procedure for the synthesis of this compound via the Arbuzov reaction is as follows. A patent describes a similar reaction where methyl diphenylphosphinite reacts with m-methoxy benzyl chloride at 55-60 °C.[8]

Materials:

-

Methyl diphenylphosphinite

-

Chloromethyl methyl ether (Caution: Carcinogen)

-

Anhydrous toluene (or other suitable aprotic solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of methyl diphenylphosphinite in anhydrous toluene under an inert atmosphere, add chloromethyl methyl ether dropwise at room temperature.

-

The reaction mixture is then heated to a moderate temperature (e.g., 55-60 °C) and stirred for several hours.[8]

-

The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

The Pudovik Reaction: An Alternative Pathway

The Pudovik reaction offers another viable route for the synthesis of this compound. This reaction involves the addition of a P-H bond across a C=O double bond, typically catalyzed by a base.[9][10] In this case, diphenylphosphine oxide serves as the P-H containing reagent, and formaldehyde (or a formaldehyde equivalent like paraformaldehyde) acts as the carbonyl compound.

2.2.1. Mechanistic Insights

The Pudovik reaction is generally base-catalyzed and proceeds through the following steps:

-

Deprotonation: A base (e.g., sodium methoxide, diethylamine) deprotonates the diphenylphosphine oxide to generate a nucleophilic phosphinite anion.[11]

-

Nucleophilic Addition: The phosphinite anion then attacks the electrophilic carbonyl carbon of formaldehyde.

-

Protonation and Rearrangement: The resulting alkoxide intermediate is protonated by the solvent or upon workup. A subsequent reaction with a methylating agent (e.g., dimethyl sulfate or methyl iodide) or trapping of the intermediate hydroxymethyl adduct followed by etherification would yield the final product.

Caption: The Pudovik reaction pathway for the synthesis of this compound.

2.2.2. Experimental Protocol: A Two-Step Approach

This synthesis is typically performed in a two-step sequence.

Step 1: Synthesis of (Hydroxymethyl)diphenylphosphine oxide

Materials:

-

Diphenylphosphine oxide[12]

-

Paraformaldehyde

-

Diethylamine (or other suitable base)

-

Anhydrous solvent (e.g., THF, Toluene)

Procedure:

-

A mixture of diphenylphosphine oxide, paraformaldehyde, and a catalytic amount of diethylamine in an anhydrous solvent is heated under reflux.[11]

-

The reaction is monitored by TLC or ³¹P NMR until the starting material is consumed.

-

After cooling, the solvent is removed, and the crude (hydroxymethyl)diphenylphosphine oxide is isolated.

Step 2: Methylation of (Hydroxymethyl)diphenylphosphine oxide

Materials:

-

(Hydroxymethyl)diphenylphosphine oxide

-

Sodium hydride (or other strong base)

-

Methyl iodide (or dimethyl sulfate)

-

Anhydrous THF

Procedure:

-

To a suspension of sodium hydride in anhydrous THF, a solution of (hydroxymethyl)diphenylphosphine oxide in THF is added dropwise at 0 °C.

-

The mixture is stirred at room temperature until the evolution of hydrogen gas ceases.

-

Methyl iodide is then added, and the reaction is stirred until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

Spectroscopic Data:

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ 7.69 (dd, J = 11.5, 7.0 Hz, 4H), 7.51 (dd, J = 7.5, 7.5 Hz, 2H), 7.43 (ddd, J = 7.5, 7.5, 2.5 Hz, 4H), 3.65 (d, J = 14.0 Hz, 2H)[13] |

| ¹³C NMR (CDCl₃) | δ 132.3 (d, JP–C = 98.8 Hz), 131.7 (d, JP–C = 2.5 Hz), 131.1 (d, JP–C = 10.0 Hz), 128.4 (d, JP–C = 12.5 Hz), 38.0 (d, JP–C = 66.3 Hz)[13] |

| ³¹P NMR (CDCl₃) | δ 29.4[13] |

Safety Considerations

-

Chloromethyl methyl ether is a known human carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

-

Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

-

Methyl iodide is toxic and a suspected carcinogen.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound can be reliably achieved through well-established organophosphorus reactions, primarily the Michaelis-Arbuzov and Pudovik reactions. The choice of synthetic route depends on factors such as starting material availability and safety considerations. The Arbuzov reaction offers a more direct, one-pot synthesis, while the Pudovik approach provides a two-step alternative that avoids the use of the highly carcinogenic chloromethyl methyl ether. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols are crucial for the successful and safe synthesis of this important chemical reagent.

References

-

This compound - Chem-Impex. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 17(11), 12821–12835.

-

Pudovik reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

The Pudovik Reaction Catalyzed by Tertiary Phosphines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Scheme 2: Scope of 1 (secondary phosphine oxides and phosphonate). Reaction conditions - ResearchGate. (n.d.). Retrieved from [Link]

- Bálint, E., Tajti, Á., Ádám, M., Kalocsai, D., & Keglevich, G. (2020). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 25(16), 3692.

-

Diphenylphosphine oxide - Wikipedia. (n.d.). Retrieved from [Link]

-

This compound | C14H15O2P | CID 78203 - PubChem. (n.d.). Retrieved from [Link]

-

Methyl(diphenyl)phosphine oxide - Chem-Impex. (n.d.). Retrieved from [Link]

-

Michaelis–Arbuzov reaction - Wikipedia. (n.d.). Retrieved from [Link]

- Synthetic method of m-methoxy benzyl diphenyl phosphine oxide - Google Patents. (n.d.).

-

Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Arbuzov Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis of chloro(diphenyl)phosphine oxide - PrepChem.com. (n.d.). Retrieved from [Link]

-

Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). (n.d.). Retrieved from [Link]

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (n.d.). Retrieved from [Link]

-

Dearylation of Arylphosphine Oxides by a Sodium Hydride-Iodide Composite - DR-NTU. (n.d.). Retrieved from [Link]

-

Methoxymethyl(diphenyl)phosphine oxide. (n.d.). Retrieved from [Link]

- CN102875598A - Preparation method of (diphenylphosphine oxide)(mesitylene)ketone and (phenylphosphine oxide)bis(mesitylene ketone) - Google Patents. (n.d.).

-

Can anyone help me to convert Triphenyl phosphine oxide into Triphenyl phosphine in simple methods ? | ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 3. This compound | 4455-77-0 [chemicalbook.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. mdpi.com [mdpi.com]

- 8. CN105503954A - Synthetic method of m-methoxy benzyl diphenyl phosphine oxide - Google Patents [patents.google.com]

- 9. Pudovik reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 13. rsc.org [rsc.org]

A Spectroscopic Guide to (Methoxymethyl)diphenylphosphine oxide: An In-depth Technical Analysis

Introduction

(Methoxymethyl)diphenylphosphine oxide is a versatile organophosphorus compound with significant applications in organic synthesis and materials science.[1] Its utility as a Horner-Wadsworth-Emmons reagent, a ligand in catalysis, and a precursor to other functionalized phosphine oxides necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the fundamental data required for its identification, purity assessment, and the study of its chemical behavior.

This technical guide offers a comprehensive exploration of the spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development and materials science, this document provides not only the spectral data but also the underlying principles and experimental considerations for its characterization. We will delve into the causality behind the observed spectral features, offering insights honed from extensive experience in spectroscopic analysis.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, presented below, is key to understanding its spectroscopic data. The molecule consists of a central pentavalent phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl rings and a methoxymethyl group. This arrangement gives rise to characteristic signals in various spectroscopic techniques.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and phosphorus environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 7.75 - 7.71 | Multiplet | 4H | ortho-H of Phenyl | |

| 7.52 - 7.49 | Multiplet | 2H | para-H of Phenyl | |

| 7.47 - 7.44 | Multiplet | 4H | meta-H of Phenyl | |

| 4.22 | Doublet | 2H | P-CH₂-O | JP-H = 6.5 |

| 3.46 | Singlet | 3H | O-CH₃ |

Data sourced from The Royal Society of Chemistry. [2]

Interpretation and Experimental Rationale:

-

Aromatic Protons (7.44-7.75 ppm): The protons on the two phenyl rings appear as a complex multiplet in the aromatic region. The downfield shift is due to the deshielding effect of the aromatic ring currents. The protons ortho to the phosphorus atom are the most deshielded due to the electron-withdrawing nature of the phosphine oxide group.

-

Methylene Protons (4.22 ppm): The two protons of the methylene group (P-CH₂-O) appear as a doublet. This splitting is a result of coupling to the adjacent phosphorus atom (²JP-H coupling). The magnitude of this coupling constant (6.5 Hz) is characteristic of geminal P-H coupling in such systems. The chemical shift in this region is typical for protons attached to a carbon that is bonded to both a phosphorus and an oxygen atom.

-

Methoxy Protons (3.46 ppm): The three protons of the methoxy group (O-CH₃) appear as a sharp singlet. Their upfield position relative to the methylene protons is expected, as they are further from the electron-withdrawing phosphine oxide group. The absence of splitting indicates no adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in the molecule and shows characteristic couplings to the phosphorus atom.

Table 2: ¹³C NMR Data for this compound in CDCl₃ (125 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) | | :--- | :--- | :--- | :--- | :--- | | 132.0 | Doublet | para-C of Phenyl | JP-C = 2.5 | | 131.3 | Doublet | ortho-C of Phenyl | JP-C = 10.0 | | 131.1 | Doublet | ipso-C of Phenyl | JP-C = 98.8 | | 128.4 | Doublet | meta-C of Phenyl | JP-C = 12.5 | | 71.0 | Doublet | P-CH₂-O | JP-C = 87.5 | | 61.7 | Doublet | O-CH₃ | JP-C = 12.5 |

Data sourced from The Royal Society of Chemistry. [2]

Interpretation and Experimental Rationale:

-

Aromatic Carbons (128.4-132.0 ppm): The aromatic carbons show distinct signals with coupling to the phosphorus atom. The ipso-carbon (the carbon directly attached to the phosphorus) exhibits a large one-bond P-C coupling constant (¹JP-C) of 98.8 Hz. The ortho, meta, and para carbons show smaller two-, three-, and four-bond couplings, respectively.

-

Methylene Carbon (71.0 ppm): The methylene carbon (P-CH₂-O) appears as a doublet with a large one-bond P-C coupling constant of 87.5 Hz. Its chemical shift is significantly downfield due to the attachment of both the phosphine oxide group and an oxygen atom.

-

Methoxy Carbon (61.7 ppm): The methoxy carbon (O-CH₃) also shows a two-bond coupling to the phosphorus atom (²JP-C) of 12.5 Hz.

³¹P NMR Spectroscopy

³¹P NMR is a highly diagnostic technique for organophosphorus compounds, providing a direct window into the chemical environment of the phosphorus atom.

Table 3: ³¹P NMR Data for this compound in CDCl₃ (202 MHz)

| Chemical Shift (δ, ppm) |

| 27.0 |

Data sourced from The Royal Society of Chemistry. [2]

Interpretation and Experimental Rationale:

The ³¹P NMR spectrum of this compound shows a single resonance at approximately 27.0 ppm. This chemical shift is characteristic of a pentavalent phosphine oxide. The exact chemical shift can be influenced by the substituents on the phosphorus atom and the solvent used. In this case, the presence of two phenyl groups and a methoxymethyl group results in a chemical shift in this region.

Experimental Protocol for NMR Spectroscopy

Figure 2: Workflow for NMR analysis of this compound.

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for organophosphorus compounds due to its good dissolving power and relatively inert nature.

-

Spectrometer Frequency: Higher field strengths (e.g., 400-600 MHz) provide better signal dispersion and resolution, which is particularly useful for resolving the complex multiplets in the aromatic region of the ¹H NMR spectrum.

-

Proton Decoupling in ¹³C and ³¹P NMR: Proton decoupling simplifies the spectra by removing the splitting caused by protons, resulting in single peaks for each unique carbon and phosphorus environment. This increases the signal-to-noise ratio and makes the spectra easier to interpret.

-

Relaxation Delay: A sufficient relaxation delay is crucial for quantitative analysis, ensuring that all nuclei have returned to their equilibrium state before the next pulse. For ³¹P NMR, a longer delay is often necessary due to the longer relaxation times of phosphorus nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by strong absorptions from the P=O bond and the phenyl groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950, ~2850 | Medium | Aliphatic C-H stretch (CH₂ and CH₃) |

| ~1440 | Strong | P-Phenyl (P-Ph) stretch |

| ~1180 | Very Strong | P=O stretch |

| ~1120 | Strong | C-O-C stretch |

| ~700-750 | Strong | C-H out-of-plane bending (aromatic) |

Data inferred from typical values for similar compounds and publicly available spectra.

Interpretation and Experimental Rationale:

-

P=O Stretch (~1180 cm⁻¹): The most characteristic absorption in the IR spectrum of a phosphine oxide is the P=O stretching vibration. This is typically a very strong and sharp band. Its position can be influenced by the electronegativity of the substituents on the phosphorus atom.

-

P-Phenyl Stretch (~1440 cm⁻¹): A strong absorption around 1440 cm⁻¹ is characteristic of the P-phenyl bond.

-

C-H Stretches (~3050, ~2950, ~2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic rings, while those below 3000 cm⁻¹ are from the methylene and methoxy groups.

-

C-O-C Stretch (~1120 cm⁻¹): The ether linkage in the methoxymethyl group gives rise to a strong C-O-C stretching band.

-

Aromatic C-H Bending (~700-750 cm⁻¹): The strong absorptions in this region are due to the out-of-plane bending of the C-H bonds on the phenyl rings.

Experimental Protocol for FT-IR Spectroscopy

Figure 3: Workflow for FT-IR analysis of this compound.

Causality Behind Experimental Choices:

-

Attenuated Total Reflectance (ATR): ATR is a convenient technique for solid samples as it requires minimal sample preparation. It is non-destructive and provides high-quality spectra.

-

Purging: Purging the instrument with dry air or nitrogen is important to minimize interference from atmospheric water and carbon dioxide, which have strong IR absorptions.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for identifying the major functional groups in most organic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound, electron ionization (EI) is a suitable technique.

Table 5: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 246 | [M]⁺˙ (Molecular Ion) |

| 201 | [M - OCH₃]⁺ |

| 199 | [M - CH₂OCH₃]⁺ |

| 183 | [Ph₂P]⁺ |

| 77 | [C₆H₅]⁺ |

| 45 | [CH₂OCH₃]⁺ |

Interpretation and Predicted Fragmentation Pathway:

The molecular ion at m/z 246 is expected to be observed. The fragmentation is likely to proceed through several pathways:

-

Loss of the methoxy group: Cleavage of the C-O bond can lead to the loss of a methoxy radical (•OCH₃) to give a fragment at m/z 215 or loss of a methoxymethyl radical (•CH₂OCH₃) to give the diphenylphosphine oxide cation at m/z 201.

-

Cleavage of the P-C bond: The bond between the phosphorus and the methoxymethyl carbon can break, leading to the formation of the diphenylphosphinyl cation ([Ph₂PO]⁺) at m/z 201.

-

Further Fragmentation: The diphenylphosphinyl cation can lose the oxygen atom to form the diphenylphosphino cation ([Ph₂P]⁺) at m/z 183. Loss of a phenyl group can also occur, leading to the phenyl cation ([C₆H₅]⁺) at m/z 77. The methoxymethyl fragment ([CH₂OCH₃]⁺) may also be observed at m/z 45.

Figure 4: Predicted fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Figure 5: Workflow for EI-MS analysis of this compound.

Causality Behind Experimental Choices:

-

Electron Energy (70 eV): This is the standard electron energy used in EI-MS. It provides sufficient energy to cause reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that can be compared to libraries.

-

Direct Insertion Probe: For a pure solid sample, a direct insertion probe can be used to introduce the sample directly into the ion source, where it is heated and vaporized.

-

GC-MS: If the sample is part of a mixture, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the components before they enter the mass spectrometer.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. ¹H, ¹³C, and ³¹P NMR spectroscopy are indispensable for the precise elucidation of the atomic connectivity and electronic environment. IR spectroscopy offers a rapid and effective method for identifying the key functional groups, particularly the prominent P=O bond. Mass spectrometry confirms the molecular weight and provides valuable structural information through the analysis of fragmentation patterns.

The data and protocols presented in this guide serve as a robust reference for researchers and scientists working with this important organophosphorus compound. A thorough understanding of these spectroscopic techniques and the interpretation of the resulting data is fundamental to ensuring the quality and purity of this compound and to advancing its applications in chemical synthesis and materials science.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78203, this compound. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

The Horner-Wadsworth-Emmons Reaction: A Technical Guide for Strategic Olefin Synthesis in Drug Development

In the landscape of modern organic synthesis, particularly within the demanding realm of drug discovery and development, the stereocontrolled formation of carbon-carbon double bonds remains a cornerstone of molecular construction. The Horner-Wadsworth-Emmons (HWE) reaction, a powerful olefination method, stands as a testament to the ingenuity of synthetic chemists in achieving this critical transformation with precision and efficiency.[1][2] This guide provides an in-depth technical exploration of HWE reagents, their underlying mechanistic principles, and their strategic application for researchers, scientists, and professionals dedicated to the art of medicinal chemistry.

Foundational Principles: Beyond the Wittig Reaction

The Horner-Wadsworth-Emmons reaction emerged from the foundational work of Leopold Horner, William S. Wadsworth, and William D. Emmons as a significant refinement of the Wittig reaction.[3][4][5] The key distinction lies in the use of phosphonate-stabilized carbanions instead of the phosphonium ylides central to the Wittig process.[3][4][6] This seemingly subtle change confers several practical and strategic advantages that are paramount in the synthesis of complex molecular architectures.

One of the most significant benefits of the HWE reaction is the simplified purification of the final product.[7] The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be readily removed through a simple aqueous extraction.[7][8][9] This is in stark contrast to the often cumbersome removal of the triphenylphosphine oxide byproduct from Wittig reactions, which frequently necessitates chromatographic purification.[7][8] Furthermore, phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a broader range of aldehydes and ketones, including sterically hindered substrates, under milder conditions.[3][4][10]

The Heart of the Reaction: Mechanism and Stereoselectivity

The predictive power of the HWE reaction lies in a thorough understanding of its mechanism, which dictates the stereochemical outcome of the newly formed olefin. The reaction sequence is initiated by the deprotonation of the phosphonate ester by a suitable base to generate a nucleophilic phosphonate carbanion.[3][10] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, a step that is often rate-limiting.[3] The resulting intermediate subsequently forms a cyclic oxaphosphetane, which then collapses to yield the desired alkene and the water-soluble phosphate byproduct.[10][11]

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

The Predominance of (E)-Alkenes

In its classical form, the HWE reaction is renowned for its high (E)-selectivity.[3][6][10] This preference for the trans-isomer is a result of thermodynamic control during the reaction pathway.[12] The initial addition of the phosphonate carbanion to the aldehyde is reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane intermediate, which then undergoes a syn-elimination to furnish the (E)-alkene.[12] The steric interactions between the substituents on the phosphonate and the aldehyde R-group in the transition state leading to the cis-alkene are generally disfavored.[9][10]

The Still-Gennari Modification for (Z)-Alkene Synthesis

While the synthesis of (E)-alkenes is often straightforward, the selective formation of (Z)-alkenes can be a significant synthetic challenge. The Still-Gennari modification of the HWE reaction provides an elegant solution to this problem.[3][13] This protocol utilizes phosphonates bearing electron-withdrawing groups, most commonly bis(2,2,2-trifluoroethyl) esters, in conjunction with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures.[3][12][13]

The electron-withdrawing nature of the trifluoroethyl groups accelerates the elimination of the oxaphosphetane intermediate, leading to kinetic control of the reaction.[10][13] Under these conditions, the formation of the syn-oxaphosphetane, which leads to the (Z)-alkene, is kinetically favored, resulting in high Z-selectivity.[13][14]

Caption: Key factors in the Still-Gennari modification for (Z)-alkene synthesis.

Synthesis of Horner-Wadsworth-Emmons Reagents

The versatility of the HWE reaction is further enhanced by the accessibility of a wide array of phosphonate reagents. The most common method for their preparation is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.[6][15][16] This reaction is generally efficient for primary and some secondary halides.

A generalized protocol for the synthesis of a triethyl phosphonoacetate, a common HWE reagent, is as follows:

Experimental Protocol: Synthesis of Triethyl Phosphonoacetate via the Michaelis-Arbuzov Reaction

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with triethyl phosphite and ethyl bromoacetate in a 1:1 molar ratio.

-

Reaction Execution: The reaction mixture is heated to reflux (typically 150-160 °C) for several hours. The progress of the reaction can be monitored by observing the cessation of ethyl bromide evolution.

-

Work-up and Purification: After cooling to room temperature, the crude product is purified by fractional distillation under reduced pressure to yield pure triethyl phosphonoacetate.

Strategic Application in Drug Development

The stereoselective synthesis of alkenes is a critical aspect of drug design, as the geometry of a double bond can profoundly impact a molecule's biological activity, metabolic stability, and pharmacokinetic properties. The HWE reaction and its modifications are invaluable tools for medicinal chemists in this regard.

The robust and predictable (E)-selectivity of the classical HWE reaction is frequently exploited in the synthesis of natural products and their analogs, many of which possess potent biological activities.[2][4][17] For instance, the construction of polyene macrolide antibiotics often relies on the iterative application of the HWE reaction to build the extended conjugated system with precise stereocontrol.

Moreover, the ability to selectively synthesize (Z)-alkenes using the Still-Gennari modification opens avenues for the exploration of geometric isomers as potential drug candidates. In many cases, the (Z)-isomer of a biologically active compound exhibits a different or enhanced pharmacological profile compared to its (E)-counterpart.

Recent advancements have also focused on developing Weinreb amide-type HWE reagents, which are precursors to α,β-unsaturated Weinreb amides.[18][19] These intermediates are highly valuable in medicinal chemistry as they can be readily converted to a variety of functional groups, including ketones and aldehydes, without over-reduction.[18][19] This allows for the late-stage functionalization of complex molecules, a crucial strategy in the optimization of lead compounds. The development of highly (E)-selective Weinreb amide-type HWE reactions has been a recent area of focus, with investigations into the effects of bases, cations, and solvents to broaden the substrate scope.[18][19][20]

Comparative Analysis of Common HWE Reaction Conditions

The choice of reaction conditions, particularly the base, can significantly influence the yield and stereoselectivity of the HWE reaction. The following table summarizes some of the commonly employed conditions and their key features.

| Condition | Base(s) | Key Features & Applications | Predominant Stereoisomer |

| Classical HWE | NaH, NaOMe, BuLi | Strong bases for deprotonating a wide range of phosphonates. Generally provides high yields.[6][9] | (E) |

| Masamune-Roush | LiCl, DBU or DIPEA | Milder conditions suitable for base-sensitive substrates.[10][16][18] | (E) |

| Still-Gennari | KHMDS, 18-crown-6 | For the synthesis of (Z)-alkenes using electron-deficient phosphonates.[3][12][13] | (Z) |

| Ando Modification | (ArO)₂P(O) reagents | An alternative method for achieving (Z)-selectivity.[16] | (Z) |

Conclusion and Future Outlook

The Horner-Wadsworth-Emmons reaction has solidified its position as an indispensable tool in the arsenal of the synthetic organic chemist. Its high stereoselectivity, operational simplicity, and the ease of product purification make it a superior choice for many olefination reactions, particularly in the context of complex molecule synthesis for drug development.[1][7] The continued development of new HWE reagents and reaction conditions, including those for the stereoselective synthesis of challenging trisubstituted and tetrasubstituted alkenes, will undoubtedly further expand the synthetic utility of this remarkable transformation. As the demand for more complex and stereochemically defined drug candidates grows, the strategic application of the HWE reaction will continue to play a pivotal role in advancing the frontiers of medicinal chemistry.

References

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

Ando, K. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. J. Org. Chem.1999 , 64 (18), 6815–6821. [Link]

-

YouTube. Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. [Link]

-

Slideshare. Horner-Wadsworth-Emmons reaction. [Link]

-

Szymański, W. et al. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules2022 , 27 (20), 7010. [Link]

-

Bisceglia, J. A. & Orelli, L. R. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Curr. Org. Chem.2015 , 19 (8), 744-773. [Link]

-

Zahoor, A. F. et al. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Top. Curr. Chem.2025 , 383 (2), 20. [Link]

-

Taguchi, H. et al. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction]. Yakugaku Zasshi2001 , 121 (11), 837-48. [Link]

-

Molnár, K. et al. Z- and E-selective Horner–Wadsworth–Emmons reactions. Phosphorus, Sulfur, and Silicon and the Related Elements2019 , 194 (4-6), 554-555. [Link]

-

Murata, T. et al. Breakthrough in HWE reaction offers pathway for anti-cancer drug development. Phys.org2024 . [Link]

-

ResearchGate. The Still–Gennari versus HWE olefination of aldehydes. [Link]

-

Murata, T. et al. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. J. Org. Chem.2024 , 89 (21), 15095–15107. [Link]

-

Dembkowski, K. et al. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Org. Biomol. Chem.2023 , 21, 1095-1115. [Link]

-

Murata, T. et al. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. J. Org. Chem.2024 , 89 (21), 15095–15107. [Link]

-

ResearchGate. Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. [Link]

-

Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

-

Nagao, Y. et al. (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. ARKIVOC2003 , (viii), 93-101. [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

Iowa Research Online. New synthesis and reactions of phosphonates. [Link]

-

Taylor & Francis Online. A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds. [Link]

-

ResearchGate. Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. [Link]

-

Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 16. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 17. researchgate.net [researchgate.net]

- 18. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. news-medical.net [news-medical.net]

Physical properties of diphenylphosphine oxide derivatives

An In-Depth Technical Guide to the Physical Properties of Diphenylphosphine Oxide Derivatives

Abstract

Diphenylphosphine oxide (DPPO) and its derivatives represent a versatile class of organophosphorus compounds with significant and expanding applications across medicinal chemistry, materials science, and catalysis. The unique electronic and structural characteristics imparted by the phosphinoyl group (P=O) bestow these molecules with a range of tunable physical properties. This guide provides a comprehensive exploration of these properties, grounded in experimental data and field-proven insights. We will delve into the synthesis, structural architecture, spectroscopic signatures, and thermal behavior of DPPO derivatives, offering a causal explanation for observed phenomena to empower researchers in the rational design of novel functional molecules.

Introduction: The Diphenylphosphine Oxide Core

The diphenylphosphine oxide scaffold is characterized by a tetrahedral phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl rings. This arrangement creates a highly polarized P=O bond, which is a powerful hydrogen bond acceptor, and a stable, sterically defined framework that can be readily functionalized.[1] These features are central to its utility, from enhancing the solubility and metabolic stability of drug candidates to forming the basis of highly efficient emissive materials for organic light-emitting diodes (OLEDs).[1][2] Understanding the fundamental physical properties of this core and its derivatives is paramount to harnessing their full potential.

Synthesis and Functionalization: Building the Molecules

The preparation of DPPO derivatives can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and scale of the reaction.

Common Synthetic Strategies:

-

Grignard Reaction: A classic approach involves the reaction of a phosphonic ester, such as diethylphosphite, with an excess of a phenyl Grignard reagent, followed by an acidic workup.

-

Oxidation of Phosphines: The corresponding diarylphosphines can be oxidized to their phosphine oxides. This is a common route for creating tertiary phosphine oxides from pre-functionalized phosphines.

-